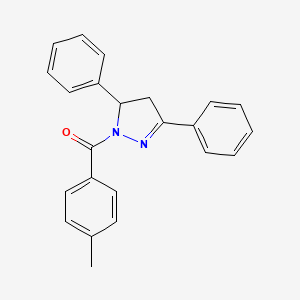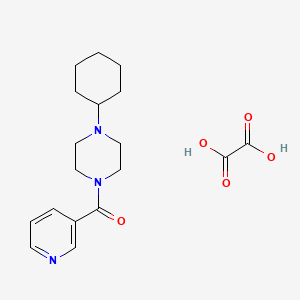
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-methylphenyl)methanone: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes two phenyl groups and a methylphenyl group attached to a dihydropyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-methylphenyl)methanone typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound has been studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the development of pharmaceuticals, particularly as anti-inflammatory or antimicrobial agents.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a promising candidate for further investigation.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-chlorophenyl)methanone
- (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-fluorophenyl)methanone
- (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-nitrophenyl)methanone
Comparison: Compared to its analogs, (3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-(4-methylphenyl)methanone exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and overall stability. For instance, the methyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. Additionally, the electronic effects of the methyl group can alter the compound’s reactivity in various chemical reactions, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-17-12-14-20(15-13-17)23(26)25-22(19-10-6-3-7-11-19)16-21(24-25)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHVSGMIKQDULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5021477.png)
![[2-({4-[2-(1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}methyl)phenyl]methanol trifluoroacetate (salt)](/img/structure/B5021483.png)
![6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5021493.png)

![2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B5021506.png)
![1,3-dioxo-N-(4-phenoxyphenyl)-2-(4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl)-5-isoindolinecarboxamide](/img/structure/B5021514.png)
![6-[[4-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B5021523.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5021543.png)
![3,5-bis[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5021546.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B5021566.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5021579.png)
![2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B5021580.png)
![5-(4-fluorophenyl)-N-methyl-N-(2-pyridin-2-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021587.png)
